molecular formula C15H30ClN3O2 B6181072 tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride CAS No. 2613383-75-6

tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride

Cat. No.: B6181072
CAS No.: 2613383-75-6
M. Wt: 319.87 g/mol
InChI Key: CXQINUDXTHBSRT-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a piperidine ring, and a tert-butyl ester group, making it a versatile molecule for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride typically involves the following steps:

  • Piperazine Derivative Formation: : Piperazine is reacted with an appropriate alkylating agent to form the piperazine derivative.

  • Piperidine Formation: : The piperazine derivative undergoes cyclization to form the piperidine ring.

  • Esterification: : The resulting piperidine compound is then esterified with tert-butyl chloroformate to introduce the tert-butyl ester group.

  • Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Substitution reactions can occur at different positions on the piperazine and piperidine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation Products: : Various hydroxylated and carboxylated derivatives.

  • Reduction Products: : Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

  • Substitution Products: : Substituted derivatives with different functional groups attached to the piperazine or piperidine rings.

Scientific Research Applications

Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including interactions with biological macromolecules.

  • Medicine: : Explored for its therapeutic potential in drug discovery and development.

  • Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tert-butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate hydrochloride: can be compared with other similar compounds, such as:

  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride

  • (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate

Properties

CAS No.

2613383-75-6

Molecular Formula

C15H30ClN3O2

Molecular Weight

319.87 g/mol

IUPAC Name

tert-butyl 3-(piperazin-1-ylmethyl)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H29N3O2.ClH/c1-15(2,3)20-14(19)18-8-4-5-13(12-18)11-17-9-6-16-7-10-17;/h13,16H,4-12H2,1-3H3;1H

InChI Key

CXQINUDXTHBSRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN2CCNCC2.Cl

Purity

95

Origin of Product

United States

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